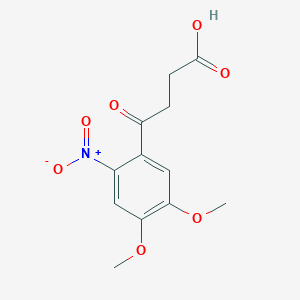
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a benzoyl group substituted with methoxy and nitro groups, attached to a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid typically involves the nitration of 3,4-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation reaction with propionic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts acylation is carried out in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 3,4-Dimethoxy-6-nitrobenzoic acid.
Reduction: 3-(3,4-Dimethoxy-6-aminobenzoyl)propionic acid.
Substitution: Various substituted benzoyl propionic acids depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Lacks the nitro group, making it less reactive in redox reactions.
3,4-Dimethoxy-6-nitrobenzoic acid: Lacks the propionic acid moiety, affecting its binding properties and reactivity.
3-(2,4-Dimethoxyphenyl)propionic acid: Different substitution pattern on the benzene ring, leading to different chemical properties.
Uniqueness
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, combined with a propionic acid moiety. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research applications .
Properties
CAS No. |
87364-84-9 |
|---|---|
Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
4-(4,5-dimethoxy-2-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO7/c1-19-10-5-7(9(14)3-4-12(15)16)8(13(17)18)6-11(10)20-2/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
AOWBIDDDHVSFPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CCC(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


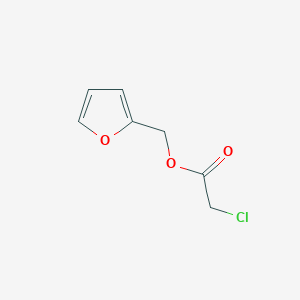

![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
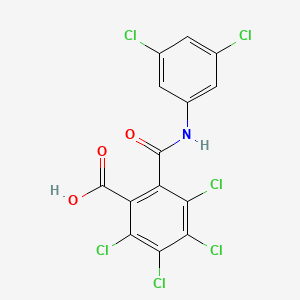



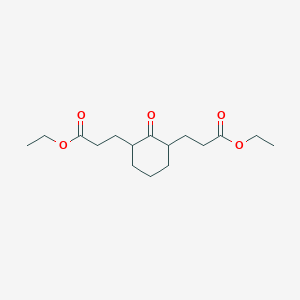
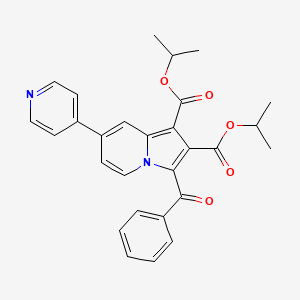
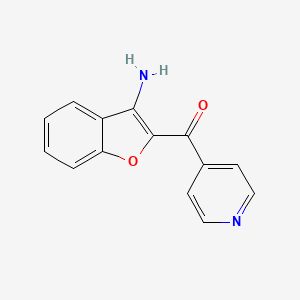

![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)

![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
